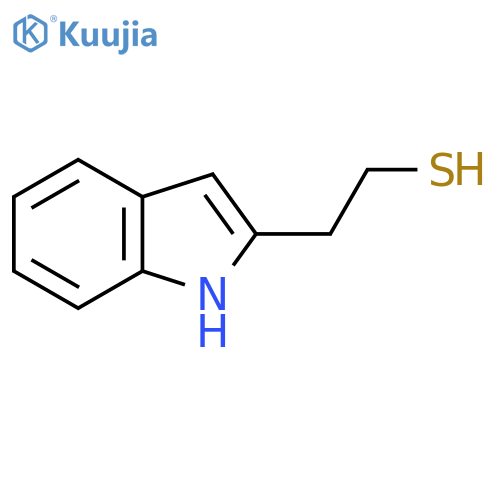Cas no 1894586-03-8 (2-(1H-indol-2-yl)ethane-1-thiol)

1894586-03-8 structure
商品名:2-(1H-indol-2-yl)ethane-1-thiol
2-(1H-indol-2-yl)ethane-1-thiol 化学的及び物理的性質
名前と識別子
-
- 2-(1H-indol-2-yl)ethane-1-thiol
- EN300-1769117
- 1894586-03-8
-
- インチ: 1S/C10H11NS/c12-6-5-9-7-8-3-1-2-4-10(8)11-9/h1-4,7,11-12H,5-6H2
- InChIKey: QKUHAYLHONWASA-UHFFFAOYSA-N
- ほほえんだ: SCCC1=CC2C=CC=CC=2N1
計算された属性
- せいみつぶんしりょう: 177.06122053g/mol
- どういたいしつりょう: 177.06122053g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 16.8Ų
2-(1H-indol-2-yl)ethane-1-thiol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1769117-1.0g |
2-(1H-indol-2-yl)ethane-1-thiol |
1894586-03-8 | 1g |
$1272.0 | 2023-05-24 | ||
| Enamine | EN300-1769117-2.5g |
2-(1H-indol-2-yl)ethane-1-thiol |
1894586-03-8 | 2.5g |
$2492.0 | 2023-09-20 | ||
| Enamine | EN300-1769117-0.5g |
2-(1H-indol-2-yl)ethane-1-thiol |
1894586-03-8 | 0.5g |
$1221.0 | 2023-09-20 | ||
| Enamine | EN300-1769117-5g |
2-(1H-indol-2-yl)ethane-1-thiol |
1894586-03-8 | 5g |
$3687.0 | 2023-09-20 | ||
| Enamine | EN300-1769117-10g |
2-(1H-indol-2-yl)ethane-1-thiol |
1894586-03-8 | 10g |
$5467.0 | 2023-09-20 | ||
| Enamine | EN300-1769117-0.1g |
2-(1H-indol-2-yl)ethane-1-thiol |
1894586-03-8 | 0.1g |
$1119.0 | 2023-09-20 | ||
| Enamine | EN300-1769117-0.05g |
2-(1H-indol-2-yl)ethane-1-thiol |
1894586-03-8 | 0.05g |
$1068.0 | 2023-09-20 | ||
| Enamine | EN300-1769117-0.25g |
2-(1H-indol-2-yl)ethane-1-thiol |
1894586-03-8 | 0.25g |
$1170.0 | 2023-09-20 | ||
| Enamine | EN300-1769117-10.0g |
2-(1H-indol-2-yl)ethane-1-thiol |
1894586-03-8 | 10g |
$5467.0 | 2023-05-24 | ||
| Enamine | EN300-1769117-1g |
2-(1H-indol-2-yl)ethane-1-thiol |
1894586-03-8 | 1g |
$1272.0 | 2023-09-20 |
2-(1H-indol-2-yl)ethane-1-thiol 関連文献
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
1894586-03-8 (2-(1H-indol-2-yl)ethane-1-thiol) 関連製品
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
